Defined β-Anomer Configuration Ensures Stereochemical Purity for Precise Synthesis
The target compound is supplied as a defined β-anomer. In contrast, the commercially available α/β mixture (CAS 169532-17-6) lacks this defined stereochemistry, requiring additional separation steps and introducing variability in donor reactivity . Using a defined β-donor is critical for achieving consistent α-fucosylation outcomes in reactions where the stereochemistry of the donor influences the final product's anomeric linkage .
| Evidence Dimension | Anomeric Purity / Defined Stereochemistry |
|---|---|
| Target Compound Data | Defined β-anomer (single isomer) |
| Comparator Or Baseline | Ethyl 2,3,4-Tri-O-benzyl-1-thio-α,β-L-fucopyranoside (CAS 169532-17-6) |
| Quantified Difference | Qualitative difference: Target is a pure anomer, comparator is an undefined mixture. |
| Conditions | Commercial product specifications. |
Why This Matters
For researchers requiring stereochemical control in glycosidic bond formation, a defined β-anomer eliminates the need for purification and ensures batch-to-batch consistency, which is not guaranteed with an α/β mixture.
